molecular formula C17H18BrN3O2 B2916355 N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide CAS No. 2097859-63-5

N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide

Cat. No.: B2916355
CAS No.: 2097859-63-5
M. Wt: 376.254
InChI Key: CQAJKFIGTWMDFT-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a cyclopropyl group, and a dihydropyridazinone moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide typically involves multiple steps, including the formation of the bromophenyl and cyclopropyl groups, followed by their coupling with the dihydropyridazinone moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-bromophenyl)methyl]-4-chlorobenzamide
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide is unique due to its combination of a bromophenyl group, a cyclopropyl group, and a dihydropyridazinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c1-11(17(23)19-10-12-2-6-14(18)7-3-12)21-16(22)9-8-15(20-21)13-4-5-13/h2-3,6-9,11,13H,4-5,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAJKFIGTWMDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)Br)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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